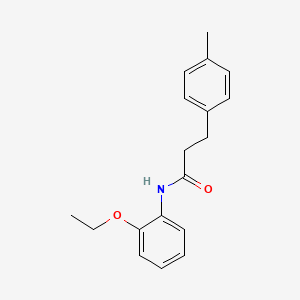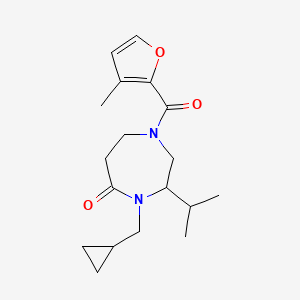
N-(2-ethoxyphenyl)-3-(4-methylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-3-(4-methylphenyl)propanamide, also known as ethylphenidate, is a synthetic stimulant drug that belongs to the phenidate class. It is structurally similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). Ethylphenidate has gained popularity among recreational drug users due to its euphoric and stimulant effects. However, the scientific research on ethylphenidate is limited, and its long-term effects on human health are not well understood.
作用机制
Like mN-(2-ethoxyphenyl)-3-(4-methylphenyl)propanamidete, N-(2-ethoxyphenyl)-3-(4-methylphenyl)propanamidete works by blocking the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in the stimulant effects of the drug. Ethylphenidate is also believed to inhibit the reuptake of serotonin, although this mechanism is not well understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-ethoxyphenyl)-3-(4-methylphenyl)propanamidete are similar to those of other stimulant drugs. It increases heart rate, blood pressure, and body temperature. It also causes a release of glucose and fatty acids into the bloodstream, which can lead to hyperglycemia and hyperlipidemia. Ethylphenidate can also cause vasoconstriction, which can lead to reduced blood flow to certain organs.
实验室实验的优点和局限性
Ethylphenidate has several advantages for laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. It also has a well-defined mechanism of action, which makes it useful for studying the effects of dopamine and norepinephrine on the brain. However, N-(2-ethoxyphenyl)-3-(4-methylphenyl)propanamidete also has several limitations. Its effects on the brain are not well understood, and its long-term effects on human health are unknown. It is also a controlled substance in many countries, which makes it difficult to obtain for research purposes.
未来方向
There are several potential future directions for research on N-(2-ethoxyphenyl)-3-(4-methylphenyl)propanamidete. One area of interest is its potential as a treatment for ADHD and other disorders that involve dopamine dysregulation. Another area of research is the development of new stimulant drugs that have similar effects to N-(2-ethoxyphenyl)-3-(4-methylphenyl)propanamidete but with fewer side effects. Additionally, more research is needed to understand the long-term effects of N-(2-ethoxyphenyl)-3-(4-methylphenyl)propanamidete on human health.
合成方法
The synthesis of N-(2-ethoxyphenyl)-3-(4-methylphenyl)propanamidete involves the reaction between 4-methylpropiophenone and ethyl iodide in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain pure N-(2-ethoxyphenyl)-3-(4-methylphenyl)propanamidete. This synthesis method is relatively simple and can be performed in a laboratory setting.
科学研究应用
Ethylphenidate has been the subject of limited scientific research. However, it has been found to have potential applications in the field of neuroscience. One study found that N-(2-ethoxyphenyl)-3-(4-methylphenyl)propanamidete increased dopamine levels in the brain, which may have implications for the treatment of ADHD and other disorders that involve dopamine dysregulation.
属性
IUPAC Name |
N-(2-ethoxyphenyl)-3-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-21-17-7-5-4-6-16(17)19-18(20)13-12-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENWQYKDEZVMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5359992.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5359998.png)
![N-allyl-N-(4-fluorobenzyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5360003.png)
![4-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]benzoic acid](/img/structure/B5360009.png)
![7-(1-benzothien-2-ylsulfonyl)-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5360013.png)
![2-(3,5-dichlorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5360015.png)
![N-isopropyl-2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide](/img/structure/B5360017.png)


![N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]valine](/img/structure/B5360045.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(1-methylcyclopropyl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5360052.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyrazinyl)propanoyl]-1,4-diazepane](/img/structure/B5360062.png)
![N-{[(1R*,5S*,6r)-3-(morpholin-4-ylcarbonyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl}-N-(3-thienylmethyl)cyclopropanamine](/img/structure/B5360063.png)
![N-(3-isoxazolylmethyl)-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5360070.png)